molecular formula C19H17N5O4S B2986501 N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894066-99-0

N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2986501
CAS No.: 894066-99-0
M. Wt: 411.44
InChI Key: VLEKBNVOMXSUJY-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,3-b]pyridazine core substituted with a furan-2-yl group at position 6 and a thioacetamide moiety at position 3.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-26-12-5-7-15(27-2)14(10-12)20-18(25)11-29-19-22-21-17-8-6-13(23-24(17)19)16-4-3-9-28-16/h3-10H,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEKBNVOMXSUJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Triazolo-Pyridazine/Pyrimidine Cores

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Reported Activity/Use Source ID
N-(2,5-dimethoxyphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (Target) Triazolo[4,3-b]pyridazine Furan-2-yl, thioacetamide, 2,5-dimethoxyphenyl Not explicitly reported (inferred) -
(E)-N-(2-(2-(4-(4-(2-(5-Amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethoxy)ethyl)-... Pyrazolo-triazolo-pyrimidine Furan-2-yl, piperazine, fluorescent boron-dipyrromethene (BODIPY) Adenosine A2A receptor fluorescent ligand
2-(4-(3-(5-Amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenoxy)-N-(6-aminohexyl)acetamide (93e) Pyrazolo-triazolo-pyrimidine Furan-2-yl, hexylamine, phenoxy Adenosine A2A receptor antagonist
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) Triazolo[1,5-a]pyrimidine Sulfonamide, difluorophenyl Herbicide (acetolactate synthase inhibitor)
Key Observations :
  • Core Diversity: The target compound’s triazolo[4,3-b]pyridazine core differs from pyrazolo-triazolo-pyrimidines (e.g., compounds in ), which exhibit adenosine A2A receptor activity. The pyridazine ring may alter electronic properties compared to pyrimidine-based analogs.
  • Substituent Impact :
    • The thioacetamide group in the target compound contrasts with sulfonamide (flumetsulam) or BODIPY moieties in other analogs, affecting solubility and target selectivity.
    • The 2,5-dimethoxyphenyl group may enhance CNS penetration compared to polar groups like hexylamine (compound 93e) .
  • Flumetsulam’s herbicidal activity highlights the versatility of triazolo cores but underscores divergent applications based on substituents .

Heterocyclic Amines with Carcinogenic Potential

IQ, a 2A carcinogen, underscores the importance of structural modifications to mitigate toxicity. The target compound’s triazolo-pyridazine core lacks the imidazo-quinoline motif linked to DNA adduct formation, suggesting a safer profile .

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